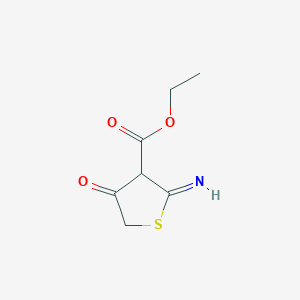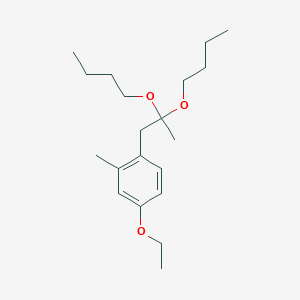
1-(Oct-2-YN-1-YL)cyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Oct-2-YN-1-YL)cyclopenta-1,3-diene is an organic compound that features a cyclopentadiene ring substituted with an octynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oct-2-YN-1-YL)cyclopenta-1,3-diene typically involves the alkylation of cyclopentadiene with an octynyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which deprotonates the cyclopentadiene, allowing it to act as a nucleophile and attack the octynyl halide.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Oct-2-YN-1-YL)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopentadiene ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted cyclopentadienes.
Aplicaciones Científicas De Investigación
1-(Oct-2-YN-1-YL)cyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Oct-2-YN-1-YL)cyclopenta-1,3-diene involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the alkyne group, which can participate in cycloaddition reactions such as the Diels-Alder reaction. This allows the compound to form complex cyclic structures, which can interact with biological targets or serve as intermediates in chemical synthesis.
Comparación Con Compuestos Similares
1-(Oct-2-YN-1-YL)cyclopenta-1,3-diene can be compared with other substituted cyclopentadienes:
Cyclopenta-1,3-diene: The parent compound, which lacks the octynyl group, is less reactive in certain types of reactions.
1,2-Disubstituted Cyclopentadienes: These compounds have different substitution patterns, leading to variations in reactivity and applications.
Cyclopentadienyl Anion: A highly reactive species used in organometallic chemistry, which forms complexes with transition metals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
90195-65-6 |
|---|---|
Fórmula molecular |
C13H18 |
Peso molecular |
174.28 g/mol |
Nombre IUPAC |
1-oct-2-ynylcyclopenta-1,3-diene |
InChI |
InChI=1S/C13H18/c1-2-3-4-5-6-7-10-13-11-8-9-12-13/h8-9,11H,2-5,10,12H2,1H3 |
Clave InChI |
SGGXYEPGQDBLPK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC#CCC1=CC=CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


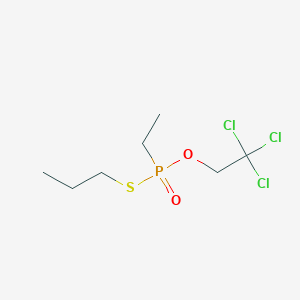
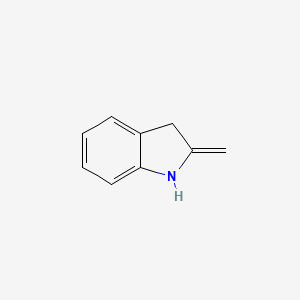
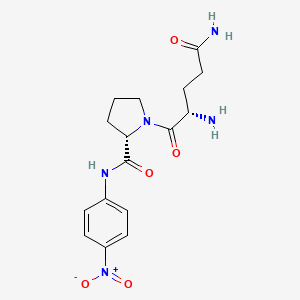

![Methyl 2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetate](/img/structure/B14369737.png)

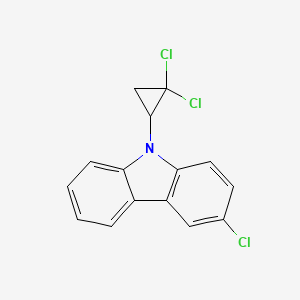
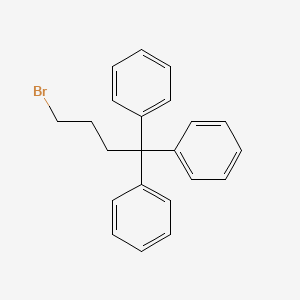
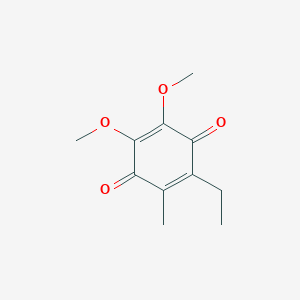
![4-Chloro-2-[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14369763.png)
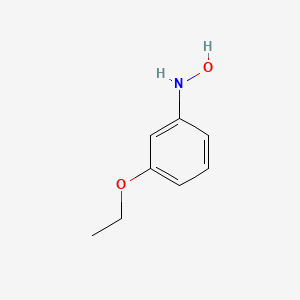
![[3-(Propoxymethoxy)prop-1-YN-1-YL]benzene](/img/structure/B14369771.png)
